4-(2,6-Dimethylphenyl)phenol
Overview
Description
4-(2,6-Dimethylphenyl)phenol is an organic compound with the molecular formula C14H14O It is a derivative of phenol, where the phenyl group is substituted at the para position with a 2,6-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2,6-Dimethylphenyl)phenol can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, 2,6-dimethylphenylboronic acid is coupled with 4-bromophenol in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of advanced catalysts and automated systems helps in scaling up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Sodium dichromate in acidic conditions or potassium nitrosodisulfonate in neutral conditions.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Oxidation: Quinones.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Reduction: Hydroquinones.
Scientific Research Applications
4-(2,6-Dimethylphenyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylphenyl)phenol involves its interaction with various molecular targets. As a phenolic compound, it can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This activity is mediated through the formation of phenoxyl radicals, which are relatively stable due to resonance stabilization . Additionally, the compound can undergo electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol:
4-Methylphenol:
2,4,6-Trimethylphenol: A phenolic compound with three methyl groups, known for its use in the synthesis of antioxidants and stabilizers.
Uniqueness
4-(2,6-Dimethylphenyl)phenol is unique due to the presence of both a phenolic hydroxyl group and a 2,6-dimethylphenyl group This combination imparts distinct chemical properties, such as enhanced stability and reactivity in electrophilic aromatic substitution reactions
Properties
IUPAC Name |
4-(2,6-dimethylphenyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-4-3-5-11(2)14(10)12-6-8-13(15)9-7-12/h3-9,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFZFBHMTZMCID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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